molecular formula C18H15N3O4S2 B15098466 N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

Cat. No.: B15098466
M. Wt: 401.5 g/mol
InChI Key: TXNAFNROJHKKBM-DHDCSXOGSA-N
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Description

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C20H18N2O4S2.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide typically involves the condensation of 2,5-dimethoxybenzaldehyde with thiosemicarbazide to form the intermediate thiosemicarbazone. This intermediate then undergoes cyclization with pyridine-3-carboxylic acid under acidic conditions to yield the final product .

Industrial Production Methods

Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives with altered functional groups .

Scientific Research Applications

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazolidine ring is crucial for its biological activity, allowing it to bind to active sites and inhibit enzyme function. This inhibition can disrupt various cellular processes, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pyridine-3-carboxamide is unique due to its specific substitution pattern on the benzylidene and pyridine rings.

Properties

Molecular Formula

C18H15N3O4S2

Molecular Weight

401.5 g/mol

IUPAC Name

N-[(5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide

InChI

InChI=1S/C18H15N3O4S2/c1-24-13-5-6-14(25-2)12(8-13)9-15-17(23)21(18(26)27-15)20-16(22)11-4-3-7-19-10-11/h3-10H,1-2H3,(H,20,22)/b15-9-

InChI Key

TXNAFNROJHKKBM-DHDCSXOGSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OC)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Canonical SMILES

COC1=CC(=C(C=C1)OC)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3

Origin of Product

United States

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